The compound is derived from nicotine, which is naturally found in tobacco plants. Its classification falls under small molecules, specifically within the category of psychoactive substances. The chemical structure can be denoted by its molecular formula, , and it has a molecular weight of approximately 191.27 g/mol .
The synthesis of (-)-trans 3'-Aminomethyl Nicotine typically involves several key steps:
The molecular structure of (-)-trans 3'-Aminomethyl Nicotine can be represented by its IUPAC name: [(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine. The structural formula highlights the arrangement of atoms within the molecule, which is critical for understanding its reactivity and interaction with biological systems.
(-)-trans 3'-Aminomethyl Nicotine is involved in various chemical reactions:
These reactions are crucial for exploring further modifications and potential applications in medicinal chemistry.
The mechanism of action for (-)-trans 3'-Aminomethyl Nicotine primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it modulates neurotransmitter release and influences neural signaling pathways. This interaction is particularly significant for its potential use in vaccines aimed at treating nicotine addiction by blocking the rewarding effects associated with nicotine consumption .
The physical properties of (-)-trans 3'-Aminomethyl Nicotine include:
Chemical properties include its stability under standard laboratory conditions and reactivity patterns typical of amines and alkaloids .
(-)-trans 3'-Aminomethyl Nicotine has several notable scientific applications:
(-)-Trans 3'-Aminomethyl Nicotine represents a synthetically engineered nicotine derivative with molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol [1]. This structurally optimized compound features a chiral center with (2S,3R) absolute configuration, conferring stereochemical properties essential for its biological activity [1]. Unlike naturally occurring nicotine alkaloids, this derivative contains an aminomethyl functional group at the pyrrolidine ring's 3' position, strategically positioned to preserve the nicotine pharmacophore while enabling conjugation capabilities [1]. Research indicates its primary therapeutic application lies in immunopharmacological interventions for nicotine dependence, where it functions as a hapten in vaccine-based approaches designed to generate nicotine-specific antibodies [1] [4]. The compound's significance stems from its ability to maintain the tertiary amine structure critical for nicotinic receptor recognition while providing a synthetic handle for carrier protein attachment – a combination that potentially overcomes limitations of earlier nicotine derivatives in addiction therapeutics [1] [7].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: